Manganese-51
Description
Structure
2D Structure
Properties
CAS No. |
14392-03-1 |
|---|---|
Molecular Formula |
Mn |
Molecular Weight |
50.948208 g/mol |
IUPAC Name |
manganese-51 |
InChI |
InChI=1S/Mn/i1-4 |
InChI Key |
PWHULOQIROXLJO-AHCXROLUSA-N |
SMILES |
[Mn] |
Isomeric SMILES |
[51Mn] |
Canonical SMILES |
[Mn] |
Synonyms |
51Mn radioisotope Manganese-51 Mn-51 radioisotope |
Origin of Product |
United States |
Nuclear and Radiochemical Characteristics of Manganese 51 ⁵¹mn
Nuclear Structure and Isomeric States of ⁵¹Mn
Manganese (Mn) is an element with atomic number 25, meaning each manganese nucleus contains 25 protons. Manganese-51 is characterized by a mass number of 51, indicating that its nucleus contains 25 protons and 26 neutrons (A = Z + N, so 51 = 25 + 26) chemlin.orgohio.edu. Naturally occurring manganese consists solely of the stable isotope ⁵⁵Mn wikipedia.orgchemlin.org. All other isotopes of manganese, including ⁵¹Mn, are radioactive. While the nuclear structure of manganese isotopes, including their ground-state properties and potential isomeric states, is a subject of ongoing research d-nb.info, the specific isomeric states of ⁵¹Mn are not extensively detailed in the provided literature snippets. The primary focus for radiochemical applications is on the ground state of ⁵¹Mn.
Decay Scheme and Emission Profile of Positron Emission from ⁵¹Mn
This compound is classified as a proton-rich nuclide, which typically leads to decay modes that reduce the proton-to-neutron ratio, such as positron emission (β⁺ decay) or electron capture (EC) lumenlearning.combrainly.com. For ⁵¹Mn, positron emission is the dominant decay pathway.
Positron Branching Ratio and Energy Spectrum
⁵¹Mn decays primarily through positron emission, with a high branching ratio. Reported values indicate that approximately 97% of ⁵¹Mn decays involve the emission of a positron researchgate.netresearchgate.netunipd.itresearchgate.net. The average energy of these emitted positrons has been reported as approximately 970.2 keV unipd.it. While other values for positron energy have been cited, such as 2.2 MeV researchgate.net, the 970.2 keV average energy is more consistent with its use in PET imaging where lower positron energies generally lead to better spatial resolution unipd.itresearchgate.net. The positron emission process involves the transformation of a proton within the nucleus into a neutron, accompanied by the emission of a positron and an electron neutrino, thereby moving the nuclide closer to the band of nuclear stability lumenlearning.com.
Associated Gamma Photon Emissions and Intensities
While ⁵¹Mn is characterized by its prominent positron emission, its decay scheme also includes the emission of gamma (γ) photons. These gamma rays are often associated with the de-excitation of the daughter nucleus, Chromium-51 (⁵¹Cr), following positron emission. Research has identified several gamma rays emitted during the decay of ⁵¹Mn, including transitions at approximately 749.1 keV, 761 keV, and 1170 keV researchgate.net. The intensities of these gamma emissions are reported to be very low, with the 761 keV and 1170 keV gamma rays having intensities of about 0.70% and 0.48% of the positron emissions, respectively researchgate.net. The 749.1 keV gamma ray is associated with an E2 transition and is noted to be hindered compared to theoretical estimates researchgate.net. The low intensity of these accompanying gamma rays is advantageous for PET imaging, as it minimizes interference and simplifies data analysis compared to isotopes with more prominent gamma emissions nih.gov.
Half-life Determination and Implications for Research Applications of ⁵¹Mn
The half-life of a radionuclide is a critical parameter that dictates its suitability for various applications, particularly in dynamic processes like medical imaging.
Precision Measurement Methodologies for ⁵¹Mn Half-life
The half-life of ⁵¹Mn has been the subject of precise experimental determination. The most accurate measurements report a half-life of 45.59 ± 0.07 minutes researchgate.netnih.govnih.gov. This value represents a significant refinement and differs from earlier reported values and evaluations, such as the Nuclear Data Sheets value of 46.2 ± 0.1 minutes, by more than six standard deviations nih.govnih.gov.
The methodology for these precise measurements typically involves serial gamma spectrometry, focusing on the 511-keV annihilation photons produced when emitted positrons interact with matter researchgate.netnih.govnih.gov. Data are collected over extended periods, often for tens or hundreds of thousands of seconds, with measurements taken at regular intervals (e.g., every 100 seconds) researchgate.netnih.govnih.gov. The rate of 511-keV photon detection is calculated from the spectral peak area, with corrections applied for detector dead time and radioactive decay. Advanced analysis techniques, such as least-squares regression, are employed to determine the half-life, often accounting for potential background contaminants like ⁵⁵Co researchgate.netnih.govnih.gov.
Impact of Half-life on Preclinical Imaging Timeframes
The half-life of 45.59 minutes makes ⁵¹Mn well-suited for the study of biological processes that occur on a timescale of minutes to a few hours researchgate.netnih.govrsc.orgresearchgate.net. This relatively short half-life allows for rapid production, typically via cyclotron, and prompt use in preclinical imaging studies without requiring extensive waiting periods for decay. The available time window for radiochemical synthesis, purification, formulation, and imaging is effectively limited to approximately three to four half-lives (roughly 2-3 hours) snmmi.org. This characteristic makes ⁵¹Mn an attractive option for investigating fast pharmacokinetic processes, such as receptor binding or blood flow, where shorter-lived tracers are often preferred to capture dynamic changes researchgate.netnih.gov. While longer-lived isotopes like ⁵²gMn (5.6 days) are suitable for slower processes like cell tracking or immunoPET, ⁵¹Mn's shorter duration of activity is advantageous for studying rapid biological events nih.govrsc.orgresearchgate.net.
Nuclear Reaction Mechanisms for ⁵¹Mn Formation
The production of ⁵¹Mn can be achieved through several nuclear reactions, primarily involving charged particle-induced interactions with lighter target nuclei. The choice of projectile, target, and incident energy significantly influences the reaction mechanism and the resulting cross-section.
Proton-Induced Reactions on Vanadium and Chromium Targets
Proton-induced reactions represent a significant pathway for the production of ⁵¹Mn.
Vanadium Targets: The reaction ⁵¹V(p,n)⁵¹Mn is a well-studied route for producing ⁵¹Mn researchgate.netiaea.org. Experimental measurements have indicated that the optimum energy range for this reaction is between 8 and 14 MeV researchgate.net. Proton bombardment of natural vanadium (⁵¹V being the primary isotope) has been investigated for the production of various isotopes, including ⁵¹Cr, which is chemically similar to manganese and can be considered in broader studies of vanadium targets researchgate.netiaea.orgaps.orgarxiv.org.
Chromium Targets: Proton-induced reactions on chromium isotopes also yield ⁵¹Mn. The reaction ⁵²Cr(p,2n)⁵¹Mn is considered a promising candidate for ⁵¹Mn production nih.govresearchgate.net. Natural chromium contains a significant abundance of ⁵²Cr (approximately 83.8%), making it a viable target material nih.gov. Other proton-induced reactions on chromium, such as ⁵⁰Cr(p,x)⁵¹Mn, have also been studied researchgate.netresearchgate.net. The reaction ⁵⁵Mn(p,x)⁵¹Cr has also been investigated, although the target is manganese itself researchgate.net.
Deuteron-Induced Reactions on Chromium Isotopes
Deuteron-induced reactions, particularly on chromium isotopes, are also efficient pathways for ⁵¹Mn production.
The reaction ⁵⁰Cr(d,n)⁵¹Mn is recognized as a highly promising route for producing ⁵¹Mn, offering good yields and high radionuclidic purity nih.govresearchgate.netresearchgate.net. This reaction involves bombarding isotopically enriched ⁵⁰Cr with deuterons researchgate.net.
Reactions involving deuterons on natural chromium, such as ⁵⁰Cr(d,n)⁵¹Mn and other ⁵⁰Cr(d,x) reactions, have been studied to determine their excitation functions researchgate.netresearchgate.netresearchgate.nettandfonline.com. These studies aim to optimize production yields and understand the underlying reaction mechanisms.
Alpha-Induced Reactions on Scandium Isotopes (Conceptual)
While alpha-induced reactions are generally utilized for producing various radioisotopes, specific pathways involving alpha particles and scandium isotopes leading to ⁵¹Mn are not prominently documented in the provided literature. Alpha-particle-induced reactions on scandium isotopes have been investigated for the production of scandium radioisotopes core.ac.ukriken.jp. Similarly, alpha-induced reactions on vanadium targets have been studied for the production of manganese isotopes, such as ⁵²Mn arxiv.org. The direct production of ⁵¹Mn via alpha-induced reactions on scandium isotopes remains a less explored or conceptual area based on the available information.
Excitation Functions and Cross-Section Measurements for ⁵¹Mn Production
Understanding the probability of ⁵¹Mn formation as a function of projectile energy is crucial for optimizing production yields and selecting appropriate experimental conditions. This is achieved through the measurement and theoretical modeling of excitation functions and nuclear reaction cross-sections.
Experimental Methodologies for Cross-Section Determination
The experimental determination of cross-sections for ⁵¹Mn production typically employs established nuclear physics techniques:
Activation Method: This method involves irradiating a target material with a beam of particles (protons, deuterons, etc.) and then measuring the activity of the produced radioisotope. The activity is directly related to the cross-section of the nuclear reaction iaea.orgarxiv.org.
Stacked Foil Technique: To measure excitation functions, the stacked foil technique is widely used. This involves stacking thin target foils and irradiating them with a monoenergetic beam. As the beam passes through the foils, its energy decreases due to energy loss within the material. By measuring the activity in each foil, cross-sections can be determined over a range of energies researchgate.netarxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netriken.jparxiv.orgresearchgate.netresearchgate.net.
Gamma Spectrometry: High-resolution gamma-ray spectrometry is the primary tool for identifying and quantifying the produced radionuclides after irradiation. By measuring the characteristic gamma-ray emissions and their intensities, the amount of ⁵¹Mn formed can be accurately determined researchgate.netarxiv.orgresearchgate.netresearchgate.netresearchgate.netriken.jpiaea.orgarxiv.orgresearchgate.net.
Data Analysis and Comparison: Experimental cross-section data are often compared with theoretical model predictions, such as those from TALYS or EMPIRE codes, to validate experimental results and refine theoretical models researchgate.netiaea.orgaps.orgarxiv.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearchgate.netsinap.ac.cn.
Theoretical Modeling of Nuclear Reaction Cross-Sections
Theoretical models play a vital role in predicting and understanding nuclear reaction cross-sections, especially in energy regions where experimental data are scarce or for reactions that are difficult to measure directly.
Nuclear Reaction Codes: Codes like TALYS researchgate.netiaea.orgaps.orgarxiv.orgresearchgate.netresearchgate.netresearchgate.netriken.jpresearchgate.netsinap.ac.cn and EMPIRE researchgate.netiaea.orgarxiv.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comriken.jp are commonly used to calculate excitation functions based on nuclear models. These models often incorporate statistical models (like Hauser-Feshbach), optical models, and pre-equilibrium decay descriptions iaea.orgiaea.org.
Predictive Power: Theoretical models are essential for predicting cross-sections for unmeasured reactions or energy ranges, aiding in the selection of optimal production routes for isotopes like ⁵¹Mn frontiersin.orgaps.org.
Advancements in Modeling: Emerging techniques, such as deep learning algorithms like DINo, are being developed to enhance the accuracy of nuclear cross-section predictions by learning complex correlations within nuclear data arxiv.orgarxiv.org.
Data Table: Representative Cross-Section Information for ⁵¹Mn Production
| Reaction | Projectile | Target Isotope | Energy Range (MeV) | Representative Cross-Section/Observation | Reference(s) |
| ⁵¹V(p,n)⁵¹Mn | Proton | ⁵¹V | 8 - 14 | Optimum energy range for production | researchgate.net |
| ⁵²Cr(p,2n)⁵¹Mn | Proton | ⁵²Cr | - | Promising candidate for ⁵¹Mn production | nih.govresearchgate.net |
| natCr(p,x)⁵¹Mn | Proton | natCr | ~25 | Maximum cross section ~523 mb | researchgate.net |
| ⁵⁰Cr(d,n)⁵¹Mn | Deuteron | ⁵⁰Cr | - | Promising candidate; excitation functions determined | nih.govresearchgate.netresearchgate.net |
| natCr(d,x)⁵¹Mn | Deuteron | natCr | - | Studied for production and cross-sections | researchgate.netresearchgate.nettandfonline.com |
| ⁵⁴Fe(p,α)⁵¹Mn | Proton | ⁵⁴Fe | 9.5 - 18 | Excitation function measured, agrees with TALYS predictions | researchgate.net |
Production and Radiosynthesis Methodologies for Manganese 51 ⁵¹mn
Radiochemical Separation and Purification Techniques for ⁵¹Mn
Precipitation and Filtration Techniques for Initial Separation
Precipitation and filtration are foundational techniques for the initial separation of ⁵¹Mn from irradiated target materials. One effective method involves the co-precipitation of manganese in its tetravalent state (Mn(IV)) with iron(III) hydroxide (B78521). This approach has demonstrated high efficiency, with chromium removal reported to be rapid and quantitative, achieving less than 0.05% residual chromium. This method has yielded ⁵¹Mn with a high radiochemical yield of 99.3% iaea.org.
Another precipitation-based method utilizes the oxidation of manganese to manganese dioxide (MnO₂) from basic or acidic media, followed by filtration. This technique, adapted from activation analysis applications, has been successfully employed for trace manganese determination and is readily adaptable for radiomanganese separation osti.gov. For instance, after dissolving the irradiated chromium target in hydrochloric acid, oxidation with sodium hydroxide and hydrogen peroxide, followed by the addition of iron carrier, allows for the separation of [⁵¹Mn]MnCl₂ on a silica (B1680970) filter column nih.gov.
Electrodeposition and Other Specialized Separation Methods
Beyond precipitation, specialized separation methods are employed to achieve high purity and yield of ⁵¹Mn. Ion exchange chromatography is frequently cited as a popular strategy for separating manganese from chromium infn.itinfn.itnih.govnih.govthno.org. Procedures often involve using anion exchange resins, where chromium is eluted with a hydroalcoholic solution, and manganese with hydrochloric acid infn.it. Alternatively, a combination of anion and cation exchange resins in series can streamline the process, avoiding time-consuming evaporation steps infn.it.
Solvent extraction techniques also offer a viable alternative for Cr/Mn separation infn.itthno.orgsaimm.co.zasgs.comresearchgate.net. For example, using trioctylamine (B72094) as an organic extractant in cyclohexane (B81311) has been shown to effectively separate Mn²⁺ ions from the target solution, leaving the bulk chromium in the aqueous phase. Back-extraction of Mn²⁺ ions into an aqueous phase with ammonium (B1175870) hydroxide further purifies the radionuclide thno.org. Di(2-ethylhexyl) phosphoric acid (D2EHPA) has also been investigated for selective manganese extraction saimm.co.zaresearchgate.net.
Extraction chromatography, utilizing materials like Actinide Resin, has also been reported for isolating radiomanganese from chromium or iron targets, achieving decay-corrected radiochemical yields of 83.7 ± 8.4% for ⁵²gMn from natCr and 78 ± 11% for ⁵¹Mn from ⁵⁴Fe nih.govresearchgate.net.
Automated Radiosynthesis Modules for ⁵¹Mn Labeling
The development of automated synthesis platforms is crucial for the consistent and efficient production of radiopharmaceuticals, including those labeled with ⁵¹Mn. These systems minimize human intervention, enhance sterility control, and ensure reproducibility mdpi.comspringerprofessional.de.
Automated synthesis platforms are designed with specific functionalities to handle radiometals. These systems often utilize disposable sterile cassettes, which are tailored for particular syntheses, thus streamlining the process and reducing the risk of cross-contamination mdpi.com. The design focuses on robust and efficient transfer of small reagent volumes, critical for high labeling efficiencies mdpi.com. Companies offer automated synthesis modules designed for a wide range of isotopes and chemistries, adaptable for radiometal labeling trasis.comin2p3.frmedisynt.com. These platforms are essential for translating research and development into clinical applications springerprofessional.de.
Optimizing reaction conditions is paramount to achieving high radiochemical purity (RCP) of ⁵¹Mn-labeled compounds. This involves fine-tuning parameters such as precursor concentration, solvent choice, pH, temperature, and reaction time. For example, in the labeling of other radiometals, acetonitrile (B52724) has been identified as an optimal solvent for facilitating specific bond formations, while pH optimization using buffer solutions is critical for balancing ion stability and ligand integrity xml-journal.net. Careful control over these parameters ensures that the radionuclide is efficiently incorporated into the target molecule, minimizing free activity and degradation products iaea.orginfn.itxml-journal.net.
Quality Control and Characterization of ⁵¹Mn Radiochemical Purity
Rigorous quality control is indispensable to ensure the safety and efficacy of ⁵¹Mn-labeled radiopharmaceuticals. This involves assessing the radiochemical purity, which is defined as the percentage of the total radioactivity present in the desired chemical form rdcthera.comkcl.ac.uk.
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for evaluating the radiochemical purity of radiopharmaceuticals rdcthera.comresearchgate.net. HPLC offers high precision, resolution, and sensitivity, making it ideal for separating and quantifying the labeled product from unreacted radionuclide and potential impurities or degradation products rdcthera.com. The method involves using specific stationary phases and mobile phases, often with gradient elution, to achieve optimal separation. The purity is determined by analyzing the radioactivity distribution across the chromatogram rdcthera.comkcl.ac.ukresearchgate.net.
Thin-Layer Chromatography (TLC) for Radiochemical Purity Evaluation
Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to assess the radiochemical purity of ⁵¹Mn preparations. This method separates the desired radionuclide from any associated radiochemical impurities, such as free manganese ions or other manganese species formed during the production or storage process ymaws.comlibretexts.org.
The principle of TLC involves applying a small spot of the radiopharmaceutical onto a stationary phase, typically silica gel coated on a plate (glass, aluminum, or plastic). A mobile phase (solvent system) is then allowed to ascend the plate via capillary action. Components of the sample migrate at different rates based on their differing affinities for the stationary and mobile phases, resulting in separated spots ymaws.comlibretexts.orgresearchgate.net. The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front from the origin, is characteristic for each compound under specific chromatographic conditions libretexts.orgkhanacademy.org.
For ⁵¹Mn, TLC can be employed using various solvent systems and stationary phases. While specific Rf values for ⁵¹Mn in common systems are not extensively detailed in the provided search results, the general methodology involves:
Stationary Phase: Silica gel plates (e.g., silica gel G, ITLC-SG) are commonly used ymaws.comresearchgate.netiaea.org.
Mobile Phase: Solvent systems can include saline solutions, acetate (B1210297) buffers, or mixtures of organic solvents and aqueous solutions, chosen to optimize the separation of ⁵¹Mn from potential impurities ymaws.comiaea.org. For example, solvent systems might include methanol:ammonium acetate mixtures or pyridine:ethanol:water mixtures iaea.org.
Detection: After development, the TLC plate is typically scanned using a radiochromatogram scanner or cut into segments to measure the radioactivity distribution with a gamma counter. This allows for the quantification of the percentage of radioactivity associated with the desired ⁵¹Mn spot, thereby determining the radiochemical purity ymaws.comresearchgate.net.
The goal is to achieve a high radiochemical purity, often specified as >95% or >99% for clinical applications wisc.edu.
Radionuclidic Purity Analysis by Gamma Spectroscopy
Gamma spectroscopy is an indispensable technique for determining the radionuclidic purity of ⁵¹Mn. This method identifies and quantifies any radioactive impurities present in the sample by measuring the characteristic gamma-ray energies emitted during their decay nih.govwikipedia.orgusp.br.
Manganese-51 (⁵¹Mn) primarily decays via positron emission (β⁺) with a half-life of approximately 45.59 ± 0.07 minutes nih.gov. While ⁵¹Mn itself has a low-intensity direct gamma emission at 749.07 keV (0.265% per decay) nsf.gov, its positron emission leads to annihilation photons at 511 keV, which are often used for half-life measurements nih.gov.
The analysis involves using a High-Purity Germanium (HPGe) detector, which provides high-resolution energy measurements of emitted gamma rays wisc.edunih.govusp.brnih.gov. A gamma spectrum is acquired from the ⁵¹Mn sample, and the energies and intensities of the detected gamma rays are compared to known decay data for ⁵¹Mn and potential impurities nih.govwikipedia.orgusp.br.
Common Radionuclidic Impurities: During the production of ⁵¹Mn, particularly from chromium or iron targets, several other radionuclides can be produced as impurities. These include:
Cobalt Isotopes: ⁵⁵Co and ⁵⁶Co are frequently mentioned as impurities, especially when proton-induced reactions on iron targets are used nsf.govnih.gov. ⁵⁵Co has a characteristic gamma emission at 931 keV nih.gov.
Chromium Isotopes: ⁵¹Cr, a daughter product of ⁵¹Mn decay, is naturally present and has a half-life of 27.7 days, with a prominent gamma emission at 320.1 keV nsf.goviaea.org. Other chromium isotopes like ⁴⁶Cr, ⁴⁷Cr, and ⁴⁸Cr can also be produced researchgate.net.
Other Radionuclides: Depending on the target material and irradiation conditions, impurities such as ⁶⁵Zn, ⁶⁰Co, ²²Na, ⁴⁰K, ⁸⁸Y, ²¹⁴Bi, and ¹⁰⁶Ag have been identified nih.gov.
Analysis Procedure:
Sample Measurement: A sample of the produced ⁵¹Mn is placed in proximity to the HPGe detector.
Spectrum Acquisition: Gamma rays emitted by the sample are detected and their energies recorded, creating a spectrum.
Peak Identification: Characteristic gamma-ray peaks for ⁵¹Mn and potential impurities are identified in the spectrum.
Quantification: The intensity (peak area) of each identified gamma ray is quantified. This allows for the calculation of the activity of each radionuclide present.
Purity Assessment: The radionuclidic purity is determined by comparing the activity of impurities to the activity of ⁵¹Mn. For clinical applications, radionuclidic purity is typically required to be very high, often >99.0% wisc.edu.
Table 2: Characteristic Gamma Rays of this compound (⁵¹Mn) and Common Impurities
| Radionuclide | Gamma Ray Energy (keV) | Emission Probability (%) | Half-life |
| ⁵¹Mn | 749.07 | 0.265 | 45.59 ± 0.07 min |
| ⁵⁵Co | 931 | Varies | 17.53 h |
| ⁵⁶Co | 847, 1038, 1238, 1771, 2015, 2598 | Varies | 77.27 d |
| ⁵¹Cr | 320.1 | 9.91 | 27.704 d |
| ⁶⁰Co | 1173, 1332 | 100 | 5.27 y |
| ²²Na | 1275 | 90.5 | 2.605 y |
Note: Emission probabilities for impurities can vary based on production method and decay pathways.
Coordination Chemistry and Speciation of Manganese 51 ⁵¹mn
Thermodynamic Stability Studies of ⁵¹Mn Complexes
Computational Prediction of Complex Stability
Predicting the thermodynamic stability of manganese complexes is essential for designing effective chelators, especially for radiometals like ⁵¹Mn, where rapid complexation and in vivo stability are paramount. Computational methods, such as density-functional theory (DFT) and quantitative structure-activity relationship (QSAR) approaches, are increasingly employed to estimate complex stability. These methods analyze structural descriptors of ligands to predict equilibrium constants (log K) and pMn values (a measure of free Mn²⁺ concentration at equilibrium) acs.orgresearchgate.netnih.gov. For instance, studies on Mn(II) complexes with aminocarboxylate ligands have established empirical relationships that correlate structural motifs within ligands to their complexation strengths acs.orgresearchgate.netnih.gov. These predictive models aim to guide ligand design by identifying features that contribute most significantly to complex stability, thereby reducing synthetic efforts and accelerating the development of suitable chelating agents for manganese acs.orgresearchgate.netnih.gov. While these studies often focus on stable Mn(II), the principles are transferable to understanding the potential stability of ⁵¹Mn complexes. For example, rigid, polydentate ligands that can encapsulate the manganese ion effectively tend to yield complexes with higher thermodynamic stability researchgate.net.
Table 1: Predicted Stability Trends for Mn(II) Complexes
| Ligand Type / Feature | Typical Log K Range (Mn(II)) | Predictive Basis | Reference(s) |
| Polyaminocarboxylates (e.g., DOTA analogues) | High (e.g., 8-15) | Structural descriptors, denticity, rigidity | acs.orgresearchgate.netnih.gov |
| Rigid Bispidine Ligands | Very High (e.g., >9) | Encapsulation, steric fit, preorganization | researchgate.net |
| General Trend: Increased Denticity | Increases stability | Enhanced chelate effect, reduced dissociation | libretexts.org |
| General Trend: Ligand Rigidity | Increases stability | Reduced conformational entropy loss upon coordination | researchgate.netmdpi.com |
Kinetic Inertness and Transmetallation Resistance of ⁵¹Mn Radiocomplexes
Beyond thermodynamic stability, the kinetic inertness of radiometal complexes is a critical factor for their application in biological systems. Kinetic inertness refers to the complex's resistance to dissociation or ligand exchange over time. For ⁵¹Mn, this means the ⁵¹Mn ion should remain tightly bound within its chelator, preventing its release and potential redistribution in the body. This property is particularly important given the presence of endogenous metal ions that can compete for binding sites.
Exchange Kinetics with Endogenous Metal Ions
Endogenous metal ions, such as Zn²⁺ and Cu²⁺, are ubiquitous in biological environments and can readily participate in transmetallation reactions, where they displace the radiometal from its chelator academie-sciences.frnih.govresearchgate.net. Manganese(II) complexes are generally considered kinetically labile, meaning they can undergo relatively rapid metal exchange academie-sciences.frresearchgate.net. The rate of such exchange is influenced by the ligand's structure, coordination geometry, and the specific competing metal ion. Studies on Mn(II) complexes have shown that while thermodynamic stability is important, kinetic inertness is often more critical for maintaining the integrity of the complex in vivo mdpi.comacademie-sciences.fr. For example, the half-lives of transmetallation reactions (t₁/₂) for certain Mn(II) complexes with competing metal ions like Zn²⁺ and Cu²⁺ can be determined to quantify their kinetic inertness nih.gov. Ligands that create rigid coordination environments and possess high denticity can significantly enhance kinetic inertness by saturating the manganese ion's coordination sphere, thus hindering the approach of competing metal ions researchgate.netmdpi.com.
Radiolytic Stability of ⁵¹Mn Chelates
Radiolytic stability refers to the resistance of a complex to degradation caused by the radiation emitted from the radioisotope itself or from external sources. The decay of ⁵¹Mn, although primarily electron capture, can still lead to secondary emissions and interactions within its immediate chemical environment. While specific studies on the radiolytic stability of ⁵¹Mn chelates are limited in the provided literature, general principles from studies on other radiometal complexes suggest that metal complexation can indeed protect the chelating ligand from radiation-induced damage rsc.org. For example, in Zr-DOTA complexes, the DOTA ligand was found to be more resistant to degradation when coordinated to Zr compared to the free ligand, attributed to strengthened bonds and reduced vulnerability to radical attack upon complexation rsc.org. This protective effect of the metal center is a key consideration for radiometal chelates, including those intended for ⁵¹Mn.
Speciation Analysis of ⁵¹Mn in Research Matrices
Speciation analysis aims to identify and quantify the different chemical forms (species) of an element present in a sample. For ⁵¹Mn, this is crucial for understanding its behavior in research matrices such as in vitro buffers used in biochemical assays or preclinical biological samples like plasma or cell lysates. Identifying the specific chemical form of ⁵¹Mn can reveal its binding partners, its stability under experimental conditions, and its potential metabolic fate.
Electrophoretic and Chromatographic Speciation Techniques
Electrophoretic and chromatographic techniques are powerful tools for separating different chemical species based on their physical and chemical properties, such as charge, size, and polarity. When coupled with sensitive element-specific detectors, these hyphenated techniques allow for the identification and quantification of individual metal species.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Diode-Array Detection (DAD), is widely used for metal speciation edpsciences.orgresearchgate.netscientiaricerca.comnih.govresearchgate.netspeciation.netmdpi.com. For example, HPLC-ICP-MS has been successfully applied to separate and quantify various organotin compounds, demonstrating its utility for complex mixtures speciation.net. Similarly, coupling HPLC with DAD and ICP-MS allows for simultaneous elemental and molecular information, aiding in the speciation of elements like chromium mdpi.com. The separation of ⁵¹Mn from target materials has also been achieved using extraction chromatography researchgate.net.
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled with ICP-MS (CE-ICP-MS) for elemental speciation researchgate.netresearchgate.net. This technique is effective for separating charged species and can be particularly useful for analyzing small sample volumes, which is advantageous for short-lived radioisotopes.
Mass Spectrometry Hyphenated Techniques for Speciation (Conceptual, for general metal speciation research)
HPLC-ICP-MS: This hyphenated technique combines the separation power of HPLC with the elemental sensitivity and specificity of ICP-MS. It allows for the quantification of specific metal-containing species, even when species-specific standards are not readily available, due to ICP-MS's ability to detect elements independently of their chemical form researchgate.netscientiaricerca.comspeciation.net. The ICP-MS detector can identify and quantify the elemental signal associated with each separated species, enabling the determination of their relative abundance.
CE-ICP-MS: Coupling CE with ICP-MS offers similar advantages, providing high-resolution separation of charged species followed by elemental detection. This approach is particularly useful for analyzing complex biological matrices where various metal-binding molecules might be present researchgate.netresearchgate.net.
LC-MS (Electrospray Ionization-Mass Spectrometry): While ICP-MS provides elemental information, techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can provide complementary molecular information, which is lost during the atomization process in ICP researchgate.net. Hyphenating separation techniques with both ICP-MS and ESI-MS can therefore offer a comprehensive speciation analysis, providing both elemental and molecular insights into the chemical forms of metals.
Conceptually, these hyphenated MS techniques are highly applicable to ⁵¹Mn speciation. By separating potential ⁵¹Mn-containing species using chromatography or electrophoresis and detecting them with ICP-MS, researchers can determine the specific chemical forms of ⁵¹Mn present in in vitro buffers or preclinical biological samples. For instance, if ⁵¹Mn is complexed to a biomolecule, LC-ICP-MS could separate the intact complex from free ⁵¹Mn ions or other ⁵¹Mn-bound species, allowing for their individual quantification. Studies using LC-MS for labile Mn(II) complexes have shown that metal exchange (e.g., Mn-Zn) can be detected, highlighting the utility of MS-based speciation for understanding metal behavior in biological contexts nih.govresearchgate.net.
Compound List:
Manganese-51 (⁵¹Mn)
Manganese (Mn)
Manganese(II) (Mn(II))
Manganese(II) ion (Mn²⁺)
Chromium-51 (⁵¹Cr)
Manganese-52g (⁵²gMn)
Manganese-52m (⁵²mMn)
Zinc(II) (Zn²⁺)
Copper(II) (Cu²⁺)
Nickel(II) (Ni²⁺)
Cobalt(II) (Co²⁺)
Magnesium(II) (Mg²⁺)
Calcium(II) (Ca²⁺)
Iron (Fe)
Molybdenum (Mo)
Zirconium (Zr)
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
EDTA (Ethylenediaminetetraacetic acid)
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
MOPS (3-(N-morpholino)propanesulfonic acid)
Tris (Tris(hydroxymethyl)aminomethane)
DIPSO (3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
TES (N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid)
Organotin compounds (OTCs)
HSA (Human Serum Albumin)
Tf (Transferrin)
LPS (Lipopolysaccharide)
IL8 (Interleukin-8)
COX2 (Cyclooxygenase-2)
MnSOD (Manganese Superoxide (B77818) Dismutase)
NQO1 (NAD(P)H:quinone oxidoreductase 1)
Detection, Quantification, and Imaging Methodologies for Manganese 51 ⁵¹mn
Principles of Positron Emission Tomography (PET) Applied to ⁵¹Mn
Positron Emission Tomography (PET) is a nuclear medicine imaging technique that visualizes metabolic processes and physiological functions within the body. The principle relies on the administration of a radiotracer, a molecule labeled with a positron-emitting radionuclide, which accumulates in specific tissues or organs. Manganese-51 decays primarily through positron emission (β⁺) and electron capture mirdsoft.orghawaii.edulibretexts.orgatlanticoer-relatlantique.caucf.edu. During positron emission, ⁵¹Mn releases a positron, which, due to its low kinetic energy, quickly annihilates with a nearby electron. This annihilation event produces two gamma-ray photons, each with an energy of 511 keV, traveling in nearly opposite directions (180 degrees apart) atlanticoer-relatlantique.caucf.eduudc.esepdf.pub. PET scanners are designed to detect these coincident gamma rays, allowing for the reconstruction of a 3D image showing the distribution of the radiotracer within the body atlanticoer-relatlantique.caucf.eduepdf.pub. The half-life of ⁵¹Mn is approximately 46.2 minutes, which is advantageous for studying rapid biological processes or for imaging sessions where a shorter duration is preferred mirdsoft.orgudc.eschemlin.orgnih.govresearchgate.netnsf.govnih.gov.
Detector Systems and Geometry for ⁵¹Mn Positron Annihilation
PET scanners are equipped with arrays of detectors capable of capturing the 511 keV gamma photons produced by the annihilation of positrons emitted by ⁵¹Mn. These detectors typically consist of a scintillator material (e.g., BGO, LSO, LaBr₃) coupled to a photodetector (e.g., photomultiplier tube or silicon photomultiplier). When a 511 keV photon strikes the scintillator, it generates a flash of light, which is then converted into an electrical signal by the photodetector epdf.pub. The geometrical arrangement of these detectors is crucial for efficient data acquisition. Modern PET scanners often employ a ring or cylindrical geometry, where detectors are arranged in one or more concentric rings. This configuration allows for the detection of coincident photons originating from annihilation events occurring within the field of view. The precise alignment and spacing of detectors are critical for optimizing the detection efficiency and the accuracy of the reconstructed image epdf.pub.
Coincidence Detection and Time-of-Flight (TOF) PET for ⁵¹Mn Imaging
Coincidence detection is the cornerstone of PET imaging. It involves identifying pairs of gamma photons that arrive at detectors simultaneously, or within a very narrow time window, indicating they originated from the same positron annihilation event. This temporal correlation significantly reduces the detection of random events and scatter, thereby improving image quality. For ⁵¹Mn imaging, detectors must be capable of precise timing to establish these coincidences epdf.pub.
Time-of-Flight (TOF) PET is an advanced technique that further enhances imaging capabilities. By measuring the precise arrival time difference between the two coincident photons, TOF PET can estimate the location of the annihilation event along the line of response (LOR). This temporal information helps to narrow down the possible origin of the annihilation event, leading to improved signal-to-noise ratio and better image reconstruction, especially for tracers like ⁵¹Mn where the positron range can influence spatial resolution epdf.pubnih.gov.
Image Reconstruction Algorithms for ⁵¹Mn Data
Once coincident events are detected and time-stamped, they are typically binned into sinograms, which are 2D projections of the radiotracer distribution. Image reconstruction algorithms are then applied to convert these sinogram data into a quantitative 3D image representing the spatial distribution of ⁵¹Mn. Common reconstruction methods include Filtered Back Projection (FBP) and iterative algorithms such as Ordered Subset Expectation Maximization (OSEM). OSEM, in particular, is widely used in modern PET systems for its ability to handle complex detector geometries and to produce images with high signal-to-noise ratios, which is beneficial for quantitative analysis of tracers like ⁵¹Mn epdf.pub. The specific algorithms and their parameters are optimized to account for factors such as positron range, photon attenuation, and scatter, which are inherent to the imaging process and the properties of the radionuclide.
Gamma Spectroscopy for Quantitative Analysis of ⁵¹Mn Samples
Gamma spectroscopy is a powerful technique used for the qualitative and quantitative analysis of radioactive samples, including those containing ⁵¹Mn. This method relies on the detection and energy measurement of gamma rays emitted by the radionuclide. For quantitative analysis, gamma spectroscopy allows for the determination of the activity (i.e., the rate of radioactive decay) of a sample by counting the number of gamma rays detected within specific energy windows corresponding to the radionuclide's characteristic emissions.
Germanium Detector Systems and Calibration
High-Purity Germanium (HPGe) detectors are commonly employed for precise gamma spectroscopy due to their excellent energy resolution, enabling the clear differentiation of gamma-ray peaks from different isotopes or even from escape peaks and Compton scattering. A typical HPGe detector system comprises the detector itself, a preamplifier, a shaping amplifier, and a multichannel analyzer (MCA). Calibration of the HPGe detector system is a critical step for accurate quantification. This involves exposing the detector to a series of calibrated gamma-ray sources with well-defined energies and activities (e.g., ¹³⁷Cs, ⁶⁰Co, ²²Na). The MCA records the number of counts as a function of energy, creating an energy spectrum. Calibration establishes the relationship between the channel number on the MCA and the gamma-ray energy, as well as determining the detector's efficiency as a function of energy. This efficiency calibration is essential for converting measured count rates into absolute activities nsf.gov.
Peak Analysis and Activity Quantification
Quantitative analysis of ⁵¹Mn samples using gamma spectroscopy involves identifying the characteristic gamma-ray emissions from the isotope and its decay products. This compound decays with a half-life of 46.2 minutes, primarily through positron emission, which leads to the emission of 511 keV annihilation photons. However, ⁵¹Mn also directly emits gamma rays, such as a 749.1 keV gamma ray with a low intensity of 0.265% nsf.gov. Furthermore, its daughter product, Chromium-51 (⁵¹Cr), which is formed via electron capture, emits gamma rays, notably at 320.1 keV with an intensity of 9.91% nsf.gov.
The process of peak analysis involves examining the gamma-ray spectrum obtained from the HPGe detector. The MCA displays counts versus energy. Characteristic photopeaks corresponding to the energies of emitted gamma rays are identified. For ⁵¹Mn quantification, the peak area of a specific gamma-ray emission (e.g., 749.1 keV, if sufficiently intense and distinguishable) or the 511 keV annihilation peak (though this requires specific setup for coincidence detection in gamma spectroscopy) is measured. Alternatively, the activity of the parent ⁵¹Mn can be inferred by measuring the activity of its daughter ⁵¹Cr over time, or by directly measuring ⁵¹Mn's own emissions.
The absolute activity (A) of the ⁵¹Mn sample is calculated using the following relationship:
Where:
is the net peak area (total counts in the photopeak minus background counts).
is the detector efficiency at the specific gamma-ray energy.
is the absolute intensity (or branching ratio) of the gamma ray.
is the time interval over which the counts were collected.
The activity must also be corrected for the time elapsed between sample collection and measurement, using the decay law , where is the initial activity and is the decay constant of ⁵¹Mn.
Table 1: Key Decay Properties of this compound (⁵¹Mn)
| Property | Value | Reference(s) |
| Half-life (T½) | 46.2(1) min | mirdsoft.orgudc.eschemlin.orgnih.govresearchgate.netnsf.govnih.gov |
| Decay Modes | β⁺ (Positron Emission), Electron Capture | mirdsoft.orghawaii.edulibretexts.orgatlanticoer-relatlantique.caucf.edu |
| Decay Constant (λ) | 2.5005 x 10⁻⁴ s⁻¹ | mirdsoft.orgchemlin.org |
| Primary Gamma Ray | 749.1 keV (Intensity: 0.265%) | nsf.gov |
| Daughter Product | Chromium-51 (⁵¹Cr) (100.0% via EC) | mirdsoft.org |
Table 2: Characteristic Gamma Rays of this compound and its Daughter Chromium-51
| Radionuclide | Gamma Ray Energy (keV) | Intensity (%) | Reference(s) |
| This compound (⁵¹Mn) | 749.1 | 0.265 | nsf.gov |
| Chromium-51 (⁵¹Cr) | 320.1 | 9.91 | nsf.gov |
Liquid Scintillation Counting for ⁵¹Mn Activity Measurement
Liquid Scintillation Counting (LSC) is a versatile and widely used radiometric technique for quantifying radioactivity in various sample matrices. It is particularly effective for isotopes that emit low-energy beta particles or decay via electron capture, such as ⁵¹Mn princeton.eduiaea.orgresearchgate.net. The fundamental principle of LSC involves the conversion of the energy from radioactive decay events into light pulses. When a radioactive particle or photon interacts with a scintillation cocktail (a solution containing scintillating compounds), it excites the molecules. This excitation energy is then transferred to a scintillator molecule, which emits photons of light. These light pulses are detected by sensitive photomultiplier tubes (PMTs) within the LSC instrument, and the number of detected pulses is proportional to the sample's activity iaea.org. While LSC is most commonly associated with beta emitters, it can be adapted to detect the Auger electrons and X-rays emitted during the electron capture decay of isotopes like ⁵¹Mn, enabling its quantification researchgate.net. Accurate measurement requires optimizing the scintillation cocktail and counting parameters to maximize detection efficiency, defined as the ratio of detected counts per minute (CPM) to the actual disintegrations per minute (DPM) iaea.org.
Quenching Correction and Calibration Procedures
A critical factor in obtaining accurate activity measurements using LSC is the correction for "quenching." Quenching refers to any process that reduces the efficiency of light production or detection, thereby lowering the observed CPM relative to the true DPM revvity.comcolumbia.edutriskem-international.com. Quenching can manifest in two primary forms: chemical quench, which affects the energy transfer process within the scintillator, and color quench, which involves the absorption or scattering of emitted photons by colored components in the sample triskem-international.com.
To address quenching, LSC instruments employ calibration procedures that involve generating quench correction curves. This process typically entails preparing a series of standard samples that contain a constant amount of radioactivity but varying levels of quench, often achieved by adding increasing amounts of a quenching agent triskem-international.comhidex.comlablogic.com. The quench level of each standard is quantified using parameters such as the channel ratio or the Spectral Index of Sample (SIS) iaea.orgtriskem-international.comhidex.com. These quench parameters are then plotted against the corresponding counting efficiency (derived from known DPM values of the standards) to create a quench correction curve hidex.comlablogic.com. The quench parameter of an unknown sample is subsequently measured, and its corresponding counting efficiency is interpolated from the established curve. This efficiency factor is then applied to the sample's measured CPM to calculate its absolute activity in DPM hidex.comlablogic.com. Regular recalibration and renewal of these quench curves are essential to account for instrument drift and changes in scintillation cocktails, ensuring ongoing measurement accuracy revvity.comcolumbia.edu.
Autoradiography Techniques for In Vitro and Ex Vivo Distribution of ⁵¹Mn
Autoradiography is a powerful imaging technique used to visualize the spatial distribution of radioisotopes within biological samples, such as tissue sections or cellular preparations, in vitro or ex vivo thno.orgnrc.govresearchgate.netmdpi.comrsc.orgigdtp.eu. This method allows researchers to determine where a radiolabeled compound, such as ⁵¹Mn, has localized within a sample after experimental administration or incubation. By placing a radiation-sensitive medium (either photographic film or a digital detector) in close contact with the prepared sample, the emitted radiation exposes the medium, creating an image that directly corresponds to the distribution of the radioisotope. For manganese isotopes, including ⁵¹Mn, autoradiography can provide high-resolution insights into tissue-specific uptake and distribution patterns thno.orgrsc.org.
Film-Based Autoradiography
Film-based autoradiography is a traditional method that utilizes photographic film, typically coated with silver halide crystals, to detect ionizing radiation. When a sample labeled with ⁵¹Mn is placed in contact with the film, the emitted particles or photons interact with the silver halide crystals, creating a latent image. This image is then revealed through a chemical development process, similar to conventional photography e-lspi.comultident.com. Film-based methods can produce images with excellent spatial resolution and clarity, suitable for detailed qualitative analysis and publication e-lspi.comultident.com. The exposure time required is dependent on the specific radioisotope's activity and decay characteristics, as well as the sensitivity of the film used. While effective, this method generally requires longer exposure periods and involves a multi-step chemical processing workflow.
Digital Autoradiography Systems
Digital autoradiography systems represent a more modern approach, employing digital detectors such as imaging plates (e.g., phosphor storage plates) or direct digital sensors. These systems offer several advantages over film-based methods, including the potential for real-time imaging, shorter exposure times, and enhanced sensitivity, allowing for the detection of lower levels of radioactivity igdtp.euai4r.com. Digital detectors capture the radiation event and convert it into a digital signal, which is then processed by specialized software. This digital format facilitates immediate image visualization, easier manipulation, and quantitative analysis. Some advanced digital systems can achieve very high spatial resolutions, down to 20 µm, enabling the visualization of fine details in sample distribution ai4r.com. The integration of digital autoradiography with other imaging modalities, such as X-ray computed tomography (XCT) or X-ray fluorescence (XRF), can also provide complementary anatomical and elemental information igdtp.eu.
Spatial Resolution and Sensitivity Considerations in Preclinical ⁵¹Mn Imaging
Sensitivity, another key performance metric, refers to the system's ability to detect low levels of radioactivity. This is often quantified by the system's count rate per unit of activity. Preclinical PET scanners exhibit a range of sensitivities, with reported values for point sources at the center of the field of view varying, for instance, from approximately 2.04% to over 10.5% depending on scanner design and detector technology researchgate.netmediso.com. Digital autoradiography systems can achieve very high sensitivities, with some systems reporting values as low as 0.0005 counts per minute per square millimeter (cpm/mm²) ai4r.com. The choice of imaging modality and scanner must consider these factors to ensure that the resolution and sensitivity are adequate for the specific biological question being investigated with ⁵¹Mn.
Table 1: Spatial Resolution Comparison in Preclinical PET Imaging
| Isotope | Positron Range | Effective Spatial Resolution (approx.) | Reference |
|---|---|---|---|
| ¹⁸F | 0.6 mm | 3.5 mm | nih.gov |
| ⁵²Mn | 0.6 mm | 3.5 mm | nih.gov |
Data Processing and Image Analysis Techniques for ⁵¹Mn Studies
Following the acquisition of imaging data, robust data processing and image analysis are crucial for extracting quantitative and qualitative information about the distribution and behavior of ⁵¹Mn. In PET studies, raw data undergoes reconstruction to form images. Subsequently, specialized software, such as Medical Image Processing, Analysis, and Visualization (MIPAV), is commonly employed to define Regions of Interest (ROIs) within the images. These ROIs can represent specific organs, tissues, or anatomical structures, allowing for the quantification of tracer uptake over time by generating time-activity curves (TACs) nih.gov.
For autoradiography, digital images are processed using image analysis software. This typically involves steps such as background subtraction, image enhancement, and the application of algorithms to quantify the intensity of the signal within defined regions, thereby assessing the relative concentration of ⁵¹Mn igdtp.euai4r.com. Advanced techniques, including machine learning and deep learning algorithms, particularly Convolutional Neural Networks (CNNs), are increasingly being integrated into medical image analysis workflows nust.edu.pkmdpi.com. These computational methods can automate complex tasks such as image segmentation, feature extraction, and the identification of subtle patterns, potentially improving the accuracy and efficiency of quantitative assessments in studies involving radioisotopes like ⁵¹Mn mdpi.com. The goal of these analysis techniques is to translate the raw imaging data into meaningful biological insights regarding manganese trafficking and distribution.
Preclinical Research Applications and Research Modalities of Manganese 51 ⁵¹mn
In Vitro Cellular Uptake and Efflux Mechanisms of ⁵¹Mn
In vitro studies are fundamental to understanding the cellular handling of manganese. By using ⁵¹Mn as a radiotracer, researchers can directly measure its movement across cell membranes, elucidating the kinetics and mechanisms of uptake and efflux in controlled cellular environments.
The utility of manganese radiotracers has been demonstrated in various cell-based assays. While many detailed studies utilize the longer-lived ⁵²Mn, the methodologies are directly applicable to ⁵¹Mn for studying more rapid transport dynamics. For instance, research on human neural progenitor cells (hNPCs) has shown that manganese uptake can be quantified using gamma counting. thno.orgnih.gov In these studies, cells are incubated with the manganese radiotracer, washed to remove extracellular activity, and then the retained intracellular radioactivity is measured. thno.org This approach allows for a direct comparison of uptake efficiency between different cell types, such as wild-type cells and those genetically modified to overexpress specific transporters. thno.orgnih.gov
Similar techniques have been applied to cancer cell lines. For example, studies using HER2-positive (BT474) and HER2-negative (MDA-MB-468) breast cancer cells have been conducted to evaluate the uptake of manganese-chelated antibodies, demonstrating the specificity of cellular uptake. researchgate.net Furthermore, manganese uptake has been used to characterize the potency of isolated pancreatic islets in vitro, where uptake correlates with cellular function. researchgate.net These cell culture models provide a crucial platform for initial screening and mechanistic studies before moving to more complex in vivo systems.
⁵¹Mn is an excellent tool for investigating the function of various metal ion transporters. Manganese ions (Mn²⁺) are known to be transported into cells via channels and transporters intended for other essential metals like calcium (Ca²⁺), iron (Fe²⁺), and zinc (Zn²⁺). nih.govresearchgate.net
Key transporters implicated in manganese uptake include the Divalent Metal Transporter 1 (DMT1), which is a primary pathway for non-transferrin-bound iron and manganese. thno.orgnih.gov Studies using cell lines engineered to overexpress DMT1 have shown a significant increase in the accumulation of radiolabeled manganese compared to wild-type cells, confirming the transporter's role. thno.orgnih.gov
Other transporters from the ZIP family (Zrt- and Irt-like proteins), such as ZIP8 and ZIP14, are also known to mediate manganese uptake. researchgate.net In specific cell types, such as pancreatic β-cells, voltage-gated Ca²⁺ channels (VDCCs) are a major route of entry for Mn²⁺. nih.govresearchgate.net The influx of ⁵¹Mn or its longer-lived surrogate ⁵²Mn through these channels can be correlated with cellular activation, such as glucose-stimulated insulin (B600854) secretion. nih.gov Research using bacterial manganese transporters, such as the MntBC-A ABC transporter, has also utilized competition assays with non-radioactive metals like zinc to probe the specificity of the transport mechanism. nih.gov
To further dissect transport pathways, metabolic and pharmacologic inhibitors are frequently used in conjunction with ⁵¹Mn uptake assays. By blocking specific channels or cellular processes, researchers can identify the primary routes of manganese entry into a cell.
In studies of pancreatic β-cells, for example, the uptake of radiomanganese has been successfully manipulated using various pharmacological agents. The use of a VDCC blocker like nifedipine (B1678770) reduces manganese uptake, directly implicating these channels in the transport process. researchgate.net Conversely, agents that stimulate β-cell activity, such as the KATP channel blockers tolbutamide (B1681337) and glibenclamide, can enhance manganese influx. researchgate.net In contrast, KATP channel openers like diazoxide, which hyperpolarize the cell membrane and reduce excitability, inhibit uptake. researchgate.net In other contexts, studies have shown that certain chemotherapeutic agents are poor inhibitors of specific transport mechanisms, such as those mediated by the canalicular multispecific organic anion transporter (cMOAT). researchgate.net These pharmacological manipulations are critical for isolating and characterizing the specific transport systems responsible for ⁵¹Mn accumulation.
Ex Vivo Biodistribution and Organ Accumulation Studies in Animal Models
Following in vivo imaging, ex vivo biodistribution studies provide a definitive, quantitative measure of radiotracer accumulation in various organs and tissues. These studies are considered a gold standard for validating in vivo PET data. researchgate.net
The standard method for ex vivo biodistribution involves administering ⁵¹MnCl₂ to an animal model, such as an ICR mouse. nih.gov After a predetermined time, the animal is euthanized, and major organs and tissues are dissected, weighed, and rinsed. nih.gov The radioactivity in each tissue sample is then measured using a gamma counter, an instrument that detects the gamma rays emitted during radioactive decay. nih.govthno.org
The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV), which normalizes the activity to the injected dose and the animal's body weight. nih.gov This technique provides highly accurate, quantitative data on organ-specific accumulation. Studies with ⁵¹Mn have shown rapid blood clearance and significant, stable uptake in organs such as the kidneys, pancreas, heart, liver, and salivary glands. nih.govresearchgate.net The data obtained from gamma counting serves to confirm and complement the quantitative data derived from in vivo PET images. nih.gov
Table 1: Ex Vivo Biodistribution of ⁵¹Mn in ICR Mice via Gamma Counting
This table presents the mean Standardized Uptake Value (SUV) for various tissues dissected from ICR mice immediately following PET imaging with ⁵¹Mn. The data was obtained through gamma counting of the tissue samples.
| Tissue | Mean SUV | Standard Deviation (SD) |
| Kidneys | 9.2 | ± 0.7 |
| Pancreas | 7.0 | ± 1.3 |
| Heart | 5.6 | ± 1.8 |
| Liver | 4.6 | ± 0.6 |
| Salivary Gland | 4.3 | ± 0.9 |
| Spleen | 2.5 | ± 0.4 |
| Lungs | 2.1 | ± 0.2 |
| Stomach | 1.4 | ± 0.3 |
| Intestine | 1.1 | ± 0.1 |
| Muscle | 0.5 | ± 0.1 |
| Bone | 0.4 | ± 0.1 |
| Brain | 0.2 | ± 0.0 |
| Blood | 0.2 | ± 0.0 |
Data adapted from a study by Graves S.A., et al., Scientific Reports, 2017. nih.gov
Whole-body autoradiography is another powerful ex vivo technique that provides a detailed visual map of radiotracer distribution throughout an entire animal. While many published examples use the longer-lived ⁵²Mn, the methodology is directly applicable to studies with ⁵¹Mn. thno.orgnih.gov
In this method, after the animal is euthanized, the entire body is frozen and sliced into very thin sections. These sections are then placed in contact with a radiation-sensitive film or a phosphor imaging plate. The radiation emitted from the ⁵¹Mn within the tissues exposes the film, creating a detailed, high-resolution image of the tracer's distribution. This technique offers superior spatial resolution compared to PET imaging and allows for precise localization of radioactivity within micro-anatomical structures. For example, autoradiography has been used to visualize the accumulation of manganese in specific brain regions, such as the striatum, following the transplantation of stem cells engineered to express manganese transporters. thno.orgnih.gov This modality is invaluable for correlating radiotracer accumulation with specific cellular structures and validating findings from less-resolved imaging methods.
Micro-PET Imaging Applications of ⁵¹Mn in Small Animal Models (e.g., rodents, monkeys)
Manganese-51 (⁵¹Mn), a positron-emitting isotope with a short half-life of 46.2 minutes, has emerged as a valuable tool in preclinical research for high-resolution positron emission tomography (PET) imaging in small animal models. nih.govnih.gov Micro-PET scanners, designed specifically for animals like rodents and monkeys, offer high-resolution imaging that allows for detailed, non-invasive investigation of biological processes in vivo. elsevierpure.comornl.govfei-lab.orgnyu.edu The use of ⁵¹Mn for PET imaging provides superior contrast sensitivity compared to Manganese-Enhanced Magnetic Resonance Imaging (MEMRI), a technique limited by the potential toxicity of the bulk manganese required. nih.govnih.gov ⁵¹Mn-PET enables researchers to study the biodistribution and kinetics of manganese, which acts as a calcium analog and is taken up by various tissues through voltage-gated calcium channels. nih.govwikipedia.orgnih.gov This property allows for the functional imaging of numerous organs and systems, providing insights into their physiological and pathological states.
Neurobiological Research Using ⁵¹Mn Micro-PET (e.g., neuronal pathway tracing, manganese homeostasis)
The ability of manganese ions (Mn²⁺) to enter excitable cells like neurons through calcium channels and undergo axonal transport makes ⁵¹Mn a powerful tracer for neurobiological research in animal models. nih.gov Micro-PET imaging with ⁵¹Mn allows for the non-invasive tracing of neuronal pathways and the study of manganese homeostasis in the central nervous system.
In a study involving monkeys, Mn-PET was successfully used to trace olfactory pathways in the brain following intranasal administration, a technique analogous to MEMRI studies in rodents. ismrm.org This demonstrates the utility of ⁵¹Mn-PET for mapping neural connections. Furthermore, research in animal models is crucial for understanding the mechanisms of manganese neurotoxicity and the role of specific transporters in maintaining manganese balance within the brain. nih.gov Animal models, including mice, rats, and zebrafish, are used to study how manganese overexposure leads to neurological deficits and to investigate the function of manganese transporters like SLC30A10 and SLC39A14. nih.gov These preclinical studies help to establish translationally relevant models that mimic human conditions related to manganese dyshomeostasis. nih.gov
| Research Area | Animal Model | Key Findings | Reference |
| Neuronal Pathway Tracing | Monkey | Successful tracing of olfactory pathways after intranasal administration. | ismrm.org |
| Axonal Transport | Rodent Models (AD) | Decreased axonal transport of Mn²⁺ correlates with increased Aβ levels and tau pathology. | nih.gov |
| Manganese Homeostasis | Mice | Deficiency in transporters like SLC39A14 alters manganese distribution and leads to motor deficits. | nih.gov |
| Neurotoxicity Studies | Rats | Chronic exposure to manganese can lead to progressive signs of cerebral toxicity. | researchgate.net |
Cardiac Function and Perfusion Studies in Animal Models
⁵¹Mn-PET has shown significant promise for investigating cardiac function and myocardial perfusion in small animal models. As a calcium analog, ⁵¹Mn is taken up by viable myocardial cells, making it an effective marker for assessing tissue viability. nih.gov
Preclinical studies in mice have demonstrated rapid accumulation and stable uptake of intravenously administered ⁵¹MnCl₂ in the heart. nih.govnih.gov Dynamic PET scans revealed a heart blood-pool clearance half-life of approximately 7.7 seconds in mice, with the tracer accumulating in healthy heart tissue. nih.gov This rapid uptake allows for the clear distinction between healthy and pathological areas, such as infarcted tissue, which would not take up the manganese. nih.gov The use of manganese porphyrin compounds has also been explored in mouse and rat models of cardiac arrest, where they have been shown to improve survival and functional recovery, highlighting the therapeutic and diagnostic potential related to manganese in cardiac conditions. mdpi.com
| Parameter | Animal Model | Observation | Reference |
| Myocardial Uptake | Mouse | Rapid and stable uptake of ⁵¹MnCl₂ in the heart. | nih.govnih.gov |
| Blood Clearance | Mouse | Heart blood-pool clearance half-life of 7.7 ± 0.7 seconds. | nih.gov |
| Tissue Viability | Rat, Mouse | Manganese uptake allows for visualization of viable myocardial tissue. | nih.gov |
| Post-Arrest Recovery | Mouse, Rat | Manganese porphyrin treatment improved survival and neurologic function after cardiac arrest. | mdpi.com |
Oncological Research in Animal Tumor Models (e.g., tumor microenvironment, perfusion imaging)
In oncological research, ⁵¹Mn-PET imaging is utilized to study the tumor microenvironment and assess tumor perfusion in animal models. Manganese has been shown to be essential for anti-tumor immune responses and can accumulate within primary tumors. nih.govnih.gov
Studies using mouse models have revealed that manganese can enhance the innate and adaptive immune responses against tumors. nih.gov Insufficient manganese levels were associated with enhanced tumor growth and metastasis. nih.gov Research has also shown that manganese accumulates in primary tumors and can affect cancer cell migration and invasion. nih.gov Imaging the tumor microenvironment is critical, as features like hypoxia (low oxygen levels) can lead to resistance to therapies. nih.govnih.govresearchgate.net While direct imaging of the tumor microenvironment with ⁵¹Mn is an area of ongoing research, PET imaging in general, using various tracers, allows for the non-invasive characterization of tumor metabolism and physiology, including perfusion and hypoxia. nih.govsemanticscholar.orgmdpi.com The development of ⁵¹Mn as a PET tracer offers a potential new tool for these investigations, complementing existing methods. researchgate.net
| Research Focus | Animal Model | Key Findings with Manganese | Reference |
| Anti-Tumor Immunity | Mouse | Manganese is critical for host anti-tumor immune responses; insufficiency enhances tumor growth. | nih.gov |
| Tumor Progression | Mouse | Manganese accumulates in primary tumors and affects cell migration and invasion. | nih.gov |
| Tumor Microenvironment | General Animal Models | PET imaging can characterize features like hypoxia and perfusion, which influence therapy resistance. | nih.govnih.gov |
Renal and Hepatic Function Assessment in Animal Models
The biodistribution of ⁵¹Mn makes it suitable for assessing the function of excretory organs like the kidneys and liver in animal models. Following intravenous administration in mice, ⁵¹MnCl₂ shows rapid and significant uptake in both the kidneys and the liver. nih.govnih.gov
Ex vivo biodistribution studies have confirmed high accumulation of ⁵¹Mn in these organs, with the kidneys showing the highest uptake, followed by the pancreas, liver, and heart. nih.govnih.gov Dynamic PET imaging allows for the quantitative analysis of tracer uptake and clearance, providing data on organ function. For instance, significantly higher kidney uptake was observed in anesthetized mice compared to non-anesthetized ones, highlighting the sensitivity of the technique to physiological conditions. nih.gov Studies on manganese exposure in rats have also investigated its effects on renal structures, showing that overexposure can impact the glomerular endothelium, indicating the kidney as a potential target for manganese-induced effects. nih.gov
| Organ | Animal Model | Biodistribution/Function Finding | Reference |
| Kidneys | Mouse | Highest uptake of ⁵¹Mn observed among major organs. | nih.gov |
| Liver | Mouse | Rapid and stable accumulation of ⁵¹Mn. | nih.govnih.gov |
| Kidneys | Rat | Overexposure to manganese can affect glomerular endothelial cells. | nih.gov |
Pancreatic Function Studies (e.g., activity-induced accumulation after glucose load)
⁵¹Mn-PET imaging is a promising modality for studying pancreatic function, particularly the insulin-producing beta cells. nih.govnih.gov Manganese is taken up by pancreatic islets, and this uptake can be influenced by glucose levels. nih.govnih.gov
In mouse models, ⁵¹MnCl₂ demonstrates significant accumulation in the pancreas. nih.govnih.gov This uptake is particularly relevant for studying diabetes, as manganese accumulation in beta cells is linked to glucose metabolism. Studies have shown that glucose can inhibit the efflux of manganese from pancreatic islets, leading to its retention. nih.gov This glucose-stimulated accumulation provides a potential mechanism for imaging beta-cell activity. In diabetes-prone mice fed a high-fat diet, manganese supplementation was found to improve glucose tolerance by enhancing insulin secretion from pancreatic islets, further linking manganese to pancreatic function. nih.gov The potential to quantify beta-cell mass and function using ⁵¹Mn-PET is a significant area of preclinical investigation. nih.gov
| Research Area | Animal Model | Key Finding | Reference |
| Pancreatic Uptake | Mouse | Significant and stable accumulation of ⁵¹MnCl₂ in the pancreas. | nih.govnih.gov |
| Glucose-Stimulated Accumulation | ob/ob Mouse Islets | Glucose exposure leads to the retention of manganese in pancreatic islets by suppressing its mobilization. | nih.gov |
| Diabetes Research | C57BL/6J Mouse | Manganese supplementation improved glucose tolerance and enhanced insulin secretion in a diet-induced diabetes model. | nih.gov |
| Beta-Cell Imaging | Mouse | ⁵¹Mn-PET shows promise for quantifying functional beta-cell mass. | nih.gov |
Musculoskeletal System Imaging in Animal Models
While much of the preclinical skeletal imaging research using PET has focused on tracers like ¹⁸F-fluoride, the modality itself is well-suited for studying the musculoskeletal system in small animal models. nih.govnih.gov These studies demonstrate the feasibility of using PET to non-invasively monitor changes in bone physiology and pathology.
For example, small-animal PET/CT has been used to detect bone microdamage in osteoporotic rat models. nih.gov In these studies, increased uptake of the PET tracer was observed in bones that had undergone fatigue loading, and this uptake correlated strongly with histomorphometric measurements of microcracks. nih.gov This demonstrates the high sensitivity of PET for detecting areas of active bone remodeling and repair. The ability to perform reproducible, whole-body skeletal imaging allows for the serial monitoring of both normal and pathological changes in the skeleton of a single animal over time. nih.gov The application of ⁵¹Mn for musculoskeletal imaging is less established but represents a potential area for future research, given manganese's role as an essential trace element. webmd.com
| Application | Animal Model | Imaging Modality & Tracer | Key Finding | Reference |
| Microdamage Detection | Ovariectomized Rat | Small-animal PET/CT with ¹⁸F-fluoride | PET image intensity correlated significantly with crack length and density in bone. | nih.gov |
| Reproducibility | Mouse | microPET with ¹⁸F-fluoride | Whole-body skeletal imaging is reproducible for serially monitoring changes. | nih.gov |
Applications in Understanding Manganese Homeostasis in Non-Human Organisms (e.g., plants, microorganisms, environmental systems as tracers)
Manganese is an essential micronutrient for virtually all forms of life, including plants and microorganisms. nih.govnih.gov The radioisotope ⁵¹Mn serves as an invaluable tracer for elucidating the mechanisms of manganese homeostasis—the tightly regulated processes of uptake, transport, and storage—in these organisms.
In plants , manganese is a critical cofactor for enzymes involved in photosynthesis, particularly within the oxygen-evolving complex of photosystem II. nih.gov It is also essential for detoxifying reactive oxygen species. Using ⁵¹Mn, researchers can trace the path of manganese from the soil, through the roots, and into various subcellular compartments like chloroplasts and vacuoles. nih.gov Such tracer studies have been instrumental in identifying and characterizing specific transporter proteins responsible for moving manganese across cellular membranes. nih.govuab.edu For example, by expressing a plant transporter gene in a yeast mutant that cannot take up manganese, researchers can use ⁵¹Mn to confirm if the plant protein restores manganese transport. uab.edu
In microorganisms , manganese plays a crucial role in metabolism and in defense against oxidative stress, which is particularly important for pathogenic bacteria during host infection. nih.govnih.gov Bacteria have evolved sophisticated systems to acquire manganese from their environment and to prevent its accumulation to toxic levels. nih.govnih.gov ⁵¹Mn can be used to study the kinetics and specificity of bacterial manganese importers and exporters. nih.gov These studies help to understand how bacteria maintain manganese balance, which is a key factor in their survival and virulence. nih.govnih.gov
In environmental systems , ⁵¹Mn can be used as a tracer to study the biogeochemical cycling of manganese. This includes tracking its movement in soil and water systems, its uptake by aquatic organisms, and its transfer through local food webs. Such studies are important for understanding how manganese is distributed in the environment and how its bioavailability is affected by environmental conditions.
Investigating Enzymatic Pathways and Cofactor Roles Involving Manganese
Manganese serves as a critical cofactor for a wide array of enzymes, including superoxide (B77818) dismutase (MnSOD), arginase, glutamine synthetase, and pyruvate (B1213749) carboxylase. nih.gov By acting as a tracer, ⁵¹Mn allows for the investigation of the dynamics of manganese incorporation into these metalloenzymes.
One key area of research is understanding how cells direct manganese to specific enzymes. It is believed that many manganese-dependent enzymes acquire their metal cofactor from the labile, or readily available, intracellular pool of manganese. nih.gov Using ⁵¹Mn, researchers can follow the uptake of manganese into cells and its subsequent incorporation into specific proteins, which can be isolated and analyzed.
Furthermore, ⁵¹Mn is a valuable tool for studying the phenomenon of "mismetallation," where an excess of one metal can lead to its incorrect incorporation into enzymes that normally require a different metal. For instance, high levels of intracellular manganese can lead to its substitution for iron in certain enzymes, which can either protect the enzyme from oxidative damage or inhibit its function. nih.gov Tracer studies with ⁵¹Mn can help to quantify the extent of this competition and substitution under different physiological and pathological conditions, providing insights into the interplay between different essential metals.
Development of Novel ⁵¹Mn-Labeled Research Probes for Specific Biological Targets
While ⁵¹MnCl₂ itself serves as a valuable tracer for manganese uptake and for probing biological systems that transport divalent cations (like voltage-gated calcium channels), there is growing interest in developing more sophisticated ⁵¹Mn-labeled probes that can target specific biological molecules or processes with high specificity. nih.gov The general principle involves attaching the ⁵¹Mn radionuclide to a targeting molecule, such as a peptide, antibody fragment, or small molecule, that has a high affinity for a particular biological target. numberanalytics.comkarmanos.org
The development of such probes typically involves a bifunctional chelator. This is a molecule that has two key parts: one part that can tightly bind (chelate) the ⁵¹Mn ion to prevent its release in the body, and another part that can be chemically linked to the targeting molecule.
An example of this approach, although demonstrated with the longer-lived ⁵²Mn, is the development of a radiolabeled affibody for targeting HER2-positive (HER2+) tumors. rsc.org An affibody is a small protein engineered to bind to a specific target. In this case, an affibody that binds to the HER2 receptor, which is overexpressed in some types of breast cancer, was linked to a chelator, and then complexed with ⁵²Mn. The resulting radiotracer was able to successfully target and visualize HER2+ tumors using PET imaging. rsc.org This same principle can be applied to ⁵¹Mn for developing probes for a wide range of biological targets, such as other cell surface receptors, enzymes, or transporters. The shorter half-life of ⁵¹Mn makes it particularly suitable for imaging targets with faster biological clearance. nih.gov
The creation of these novel ⁵¹Mn-labeled research probes opens up the possibility of using PET to visualize and quantify a diverse array of biological targets with high sensitivity and specificity, moving beyond simply tracking the biodistribution of the manganese ion itself. numberanalytics.comkarmanos.org
Theoretical and Computational Modeling in Manganese 51 ⁵¹mn Research
Nuclear Model Calculations for ⁵¹Mn Production Optimization
Statistical Model Codes and Pre-equilibrium/Equilibrium Reaction Mechanisms
The production of radionuclides like ⁵¹Mn often involves nuclear reactions, and understanding these reactions is crucial for optimizing yield and purity. Theoretical models are employed to predict cross-sections, which represent the probability of a specific nuclear reaction occurring. Statistical models, such as the Hauser-Feshbach model, and pre-equilibrium models, like the exciton (B1674681) model, are fundamental in this regard. These models simulate the complex interactions within the nucleus following particle bombardment.
For instance, the production of ⁵¹Mn can be achieved through reactions like ⁵⁰Cr(d,n)⁵¹Mn, where deuterons interact with a chromium-50 (B1252018) target. Computational codes such as TALYS 1.9 and ALICE/ASH are utilized to calculate the excitation functions (cross-sections as a function of incident particle energy) for such reactions oatext.comresearchgate.netaksaray.edu.tr. These calculations often involve comparing theoretical predictions with experimental data from databases like EXFOR to validate the models oatext.com. The choice of nuclear level density models, such as the Fermi gas model or the generalized superfluid model, also influences the accuracy of these cross-section predictions oatext.comaksaray.edu.tr. Research indicates that pre-equilibrium mechanisms can be dominant at higher energies, necessitating their inclusion in accurate modeling aksaray.edu.trarxiv.org.
Monte Carlo Simulations for Preclinical PET System Design and Optimization
Monte Carlo (MC) simulations are indispensable tools for designing, optimizing, and evaluating the performance of PET systems, particularly in preclinical research. These simulations model the complex physical processes involved in PET imaging, from the decay of the radionuclide to the detection of annihilation photons by the scanner indico.globalopenaccessjournals.com.
Photon Transport and Detection Efficiency Simulations
A key aspect of MC simulations in PET is the modeling of photon transport and detection. When a positron emitted by ⁵¹Mn annihilates with an electron, it produces two 511 keV gamma photons that travel in opposite directions. MC simulations trace the paths of these photons through the scanner's materials, accounting for interactions like Compton scattering and photoelectric absorption within the detectors indico.globalunm.edu. This allows for the estimation of detection efficiencies, which are critical for determining the scanner's sensitivity. Factors such as detector material, geometry, and energy resolution are crucial parameters in these simulations openaccessjournals.comunm.edu. For example, simulations can predict how different detector designs or configurations might affect the detection efficiency for the specific emissions of ⁵¹Mn.
Image Quality and Resolution Improvement Studies
MC simulations are also vital for studying and improving PET image quality, including spatial resolution. The intrinsic spatial resolution of a PET scanner is influenced by several factors, including the positron range in tissue, the non-collinearity of annihilation photons, and detector limitations researchgate.netosti.gov. Radionuclides with lower maximum positron energies generally lead to better spatial resolution because the positrons travel shorter distances before annihilation nih.govthno.org. ⁵¹Mn has a relatively high maximum positron energy (2.19 MeV) compared to isotopes like ¹⁸F (0.6 MeV), which can lead to a longer positron penetration range and thus a potential degradation of spatial resolution nih.gov.
Simulations can quantify the impact of these factors on image quality metrics, such as the full-width at half-maximum (FWHM) of the point spread function. By simulating various scanner designs and reconstruction algorithms, researchers can identify strategies to mitigate resolution losses and improve image sharpness. For instance, studies may use MC simulations to evaluate the effectiveness of different reconstruction algorithms in correcting for positron range effects or to optimize detector sampling researchgate.netosti.gov.
Radiopharmaceutical Dosimetry Calculations for Animal Studies (Research-Focused)
Accurate dosimetry is essential in preclinical research to understand the radiation dose absorbed by animal tissues and to guide the translation of radiopharmaceuticals to human studies. Dosimetry calculations for ⁵¹Mn in animal models help in evaluating potential efficacy, toxicity, and therapeutic ratios nih.gov.
Absorbed Dose Estimation in Organs of Animal Models
Estimating the absorbed dose in specific organs of animal models involves understanding the biodistribution and kinetics of the ⁵¹Mn-labeled radiopharmaceutical. This typically requires quantitative imaging data from PET scans of the animals, from which time-activity curves (TACs) for various organs are derived. These TACs represent the cumulated activity in each source organ over time. The absorbed dose to a target organ is then calculated by integrating the radiation energy deposited by the emitted particles and photons from the source organs nih.govtracercro.comuni-regensburg.de. MC simulations can also be used to model the energy deposition from ⁵¹Mn decay within specific animal phantom geometries nih.gov.
Use of MIRD Formalism for Dosimetry
The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted framework for calculating internal radiation doses. This method relies on S values, which represent the mean absorbed dose in a target organ per unit of cumulated activity in a source organ nih.govtracercro.comnih.govelsevier.essprmn.ptsnmmi.org. For preclinical dosimetry, MIRD calculations require animal-specific phantom models and biodistribution data. While standard MIRD formalism is based on human anatomy, adaptations are necessary for small animal models due to differences in organ size, mass, and proximity nih.gov. Software packages like OLINDA/EXM and MIRDOSE are commonly used to implement MIRD calculations, often requiring the development of animal-specific S-value datasets or the use of MC simulations to generate them nih.govresearchgate.netnih.govsnmmi.org. Research has utilized MIRD formalism with OLINDA to estimate effective dose equivalents for ⁵¹Mn in animal models, providing crucial data for preclinical risk assessment researchgate.netnih.gov.
Conclusion
Summary of Key Contributions and Research Capabilities of Manganese-51 (⁵¹Mn)
This compound (⁵¹Mn) has emerged as a significant radionuclide in the landscape of advanced scientific research, primarily due to its valuable properties for Positron Emission Tomography (PET) imaging. Its key contribution lies in its potential as a PET tracer, offering a window into various biological processes. nih.gov Research has demonstrated that ⁵¹Mn is particularly well-suited for clinical PET applications based on its decay characteristics when compared to other positron-emitting manganese isotopes like ⁵²gMn and ⁵²mMn, which are limited by high-energy gamma emissions. nih.gov
The research capabilities of ⁵¹Mn are centered on its function as a biological mimic for calcium ions (Ca²⁺), allowing it to enter cells through voltage-dependent calcium channels. nih.gov This characteristic enables detailed investigations into areas such as neural tract tracing and the quantification of functional β-cell mass. nih.gov Furthermore, ⁵¹Mn has been utilized in preclinical studies for applications including cell tracking and immunoPET. nih.gov The development of robust production methods, such as the ⁵⁰Cr(d,n) and the ⁵⁴Fe(p,α) reactions on low-energy medical cyclotrons, has been a critical area of research to ensure its availability for these scientific inquiries. nih.govresearchgate.net These production and radiochemical isolation techniques are fundamental to supplying ⁵¹Mn in clinically-relevant quantities, thereby supporting both basic science and potential medical applications. nih.gov
Reiteration of ⁵¹Mn's Role as an Indispensable Tool in Advanced Scientific Research
The role of this compound as an indispensable tool in advanced scientific research is underscored by its unique combination of a suitable half-life (46.2 minutes) and decay mode (97% positron emission) for PET imaging. researchgate.netchemlin.org These properties provide an optimal balance for tracking biological processes without the logistical and imaging challenges posed by other manganese radioisotopes. nih.govnih.gov For instance, while ⁵²gMn has a longer half-life suitable for national transport, its high-energy gamma emissions limit its clinical utility, a problem not associated with ⁵¹Mn. nih.gov
This makes ⁵¹Mn a crucial asset for high-resolution preclinical and potentially clinical PET studies. Its application extends to dual-modal imaging techniques, particularly with the advancement of hybrid PET/MRI scanners. nih.gov The ability to use radiomanganese in PET alongside stable manganese as a T1-shortening agent in manganese-enhanced magnetic resonance imaging (MEMRI) opens up powerful synergistic diagnostic possibilities. nih.gov The capacity of ⁵¹Mn to trace neuronal connections and enter excitable cells in a manner similar to nonradioactive manganese ions further solidifies its importance as a specialized probe in neurobiology and beyond. nih.gov Without ⁵¹Mn, researchers would lack a manganese-based PET tracer with favorable characteristics for high-quality imaging in clinical settings. nih.gov
Outlook on the Continued Evolution and Impact of ⁵¹Mn-Related Academic Endeavors
The future of this compound-related academic endeavors appears promising, with ongoing efforts focused on optimizing its production and expanding its research applications. Continued evolution in this field will likely involve the refinement of targetry and separation chemistry to enhance production yields and radionuclidic purity, making ⁵¹Mn more accessible for widespread research. nih.govresearchgate.net As production methods become more robust and efficient, the scientific impact will broaden, enabling more complex and longitudinal studies in living organisms.
Future research will likely capitalize on the growing integration of artificial intelligence and advanced computational tools in experimental science, which could accelerate the design of new ⁵¹Mn-based imaging agents and analysis of the complex data they generate. nersc.govfsu.eduarxiv.org The development of novel biosensors and a deeper understanding of manganese's role in physiology and pathology will drive new hypotheses that can be tested using ⁵¹Mn. quicknews.co.za Academic pursuits are expected to further explore its utility in understanding the connection between manganese metabolism and various disease states, potentially leading to new diagnostic strategies. oregonstate.edunih.gov The continued development of ⁵¹Mn as a research tool will ensure it remains at the forefront of molecular imaging and contributes significantly to our understanding of biological systems.
Q & A
Q. How can researchers determine the half-life of Manganese-51 with high precision in experimental settings?
Methodological Answer:
- Experimental Design: Use gamma spectroscopy to track the decay curve of Mn-51. Collect data at regular intervals (e.g., hourly for short-lived isotopes) to capture decay rates.
- Data Analysis: Apply least-squares fitting to the decay curve, accounting for background radiation and detector efficiency. Validate results using comparative studies with established isotopes (e.g., Mn-54).
- Validation: Replicate experiments across multiple detectors and labs to minimize systematic errors .
Q. What purification techniques are optimal for isolating this compound from irradiated targets?
Methodological Answer:
- Separation Protocol: Employ ion-exchange chromatography with HNO₃ eluents to separate Mn-51 from co-produced isotopes (e.g., Fe-55).
- Characterization: Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm isotopic purity. Cross-validate with autoradiography to detect trace contaminants .
Q. How should researchers calibrate detectors for quantifying low-activity Mn-51 samples?
Methodological Answer:
- Calibration Standards: Use certified gamma sources (e.g., Co-60) to establish energy and efficiency curves.
- Uncertainty Mitigation: Perform Monte Carlo simulations to model detector response and correct for geometric inefficiencies .
Advanced Research Questions
Q. How can contradictions in reported Mn-51 decay modes (e.g., β⁻ vs. electron capture) be resolved experimentally?
Methodological Answer:
- Comparative Studies: Deploy high-purity germanium (HPGe) detectors to differentiate between gamma signatures of competing decay pathways.
- Statistical Analysis: Use Bayesian inference to weigh evidence for each mode, incorporating prior data from analogous isotopes (e.g., Fe-52) .
- Collaborative Validation: Share raw spectra datasets across labs to identify instrumental biases .
Q. What methodological frameworks are effective for modeling Mn-51’s environmental migration in geological studies?
Methodological Answer:
- Computational Modeling: Develop Monte Carlo transport codes (e.g., MCNP) to simulate Mn-51 diffusion in porous media.
- Experimental Validation: Conduct column experiments with Mn-51-spiked solutions, using gamma tomography to track spatial distribution .
Q. How can researchers optimize Mn-51 synthesis yields in low-flux reactor environments?
Methodological Answer:
- Target Optimization: Test enriched Mn-55 targets with varying thicknesses and irradiation geometries to maximize neutron capture.
- Yield Prediction: Apply activation equations (e.g., ) to model production rates under constrained flux conditions .
Data-Driven and Cross-Disciplinary Challenges
Q. What statistical approaches are recommended for reconciling discrepancies in Mn-51’s reported cross-section values?
Methodological Answer:
- Meta-Analysis: Aggregate published datasets and apply random-effects models to account for inter-study variability.
- Sensitivity Testing: Identify outliers using Cook’s distance metrics and re-evaluate experimental conditions (e.g., neutron energy spectra) .
Q. How can in silico methods improve the design of Mn-51-based radiopharmaceuticals?
Methodological Answer:
- Molecular Dynamics (MD): Simulate Mn-51 chelation stability with ligands like DOTA or NOTA.
- Validation: Compare binding energies with experimental stability constants derived from radiometric titrations .
Q. What protocols ensure reproducibility in Mn-51’s long-term stability studies under varying pH conditions?
Methodological Answer:
- Controlled Environments: Use buffered solutions (pH 2–12) and monitor redox potential to prevent isotope oxidation.
- Data Archiving: Publish raw decay curves and environmental parameters in open-access repositories to enable replication .
Methodological Pitfalls and Mitigation
Q. How should researchers address low signal-to-noise ratios in Mn-51 tracer studies?
Methodological Answer:
- Background Reduction: Shield detectors with lead-lined chambers and use coincidence counting to suppress noise.
- Signal Enhancement: Pre-concentrate samples via solvent extraction or electrochemical deposition .
Q. What ethical considerations apply when sharing Mn-51 datasets with international collaborators?
Methodological Answer:
- Data Anonymization: Remove proprietary reactor parameters while retaining essential experimental metadata.
- Compliance: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and cite institutional review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
